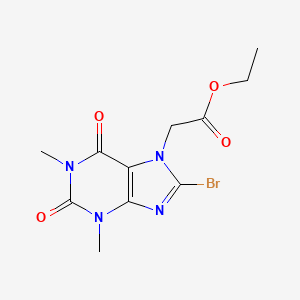
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a chemical compound with the linear formula C11H13BrN4O4 . It has a molecular weight of 345.155 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is represented by the linear formula C11H13BrN4O4 . The compound has a molecular weight of 345.155 .Physical And Chemical Properties Analysis
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has a molecular weight of 345.155 . The compound’s CAS Number is 52943-73-4 . Unfortunately, there is limited information available on its other physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis and Natural Product Derivation
The synthesis and application of related compounds involve chemoenzymatic approaches for creating inhibitors and natural products. For example, the synthesis of HMG-CoA reductase inhibitor rosuvastatin and the natural styryl lactone cryptomoscatone E1 involved racemic syntheses and hydrolysis steps demonstrating the utility of similar compounds in synthesizing biologically active molecules (P. Ramesh et al., 2017).
Marine Fungal Metabolites
Research on marine fungi has led to the identification of new compounds with potential bioactive properties. Continuous research on the ethyl acetate extract from Penicillium sp. led to the discovery of new compounds, highlighting the importance of marine resources in discovering novel chemical entities (Hong-Hua Wu et al., 2010).
Molecular Rearrangement and Synthetic Methodology
Studies on molecular rearrangement under basic conditions have been conducted to explore novel synthetic pathways. The rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives showcases innovative approaches to molecular transformation, which could be relevant to the synthesis of complex molecules (J. Alliot et al., 2013).
Novel Synthetic Schemes for Nucleosides
The synthesis of 2‘,3‘-dideoxy-2‘-trifluoromethylnucleosides from α-trifluoromethyl-α,β-unsaturated ester illustrates the development of new synthetic schemes. This research shows the potential of ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate analogs in nucleoside synthesis, which is crucial for antiviral and anticancer drug development (Xingang Zhang et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a unique chemical compound with a complex structure It’s worth noting that compounds with similar structures have been used in organic synthesis as alkylating agents and acylation reagents .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through alkylation or acylation . These processes involve the transfer of an alkyl or acyl group from the compound to its target, which can lead to significant changes in the target’s function.
Pharmacokinetics
The compound’s molecular weight (345155) and its linear formula (C11H13BrN4O4) suggest that it may have significant bioavailability .
Eigenschaften
IUPAC Name |
ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDKMQKKXZWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)
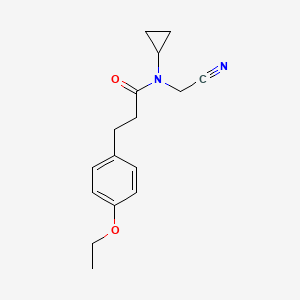
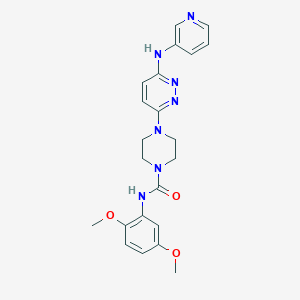
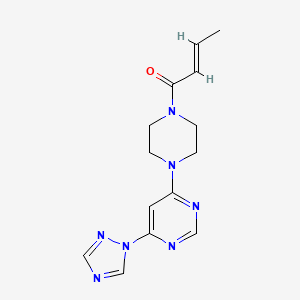

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)
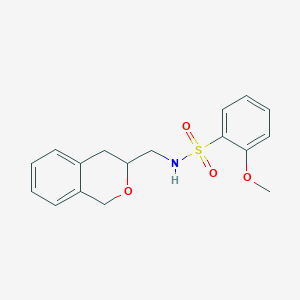

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)
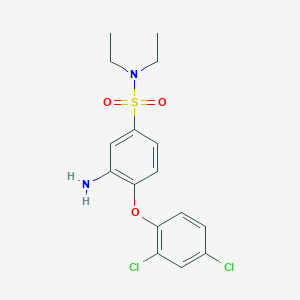


![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)